molecular formula C22H38O3S B14149135 (1-Methoxypentadecane-1-sulfonyl)benzene CAS No. 89036-91-9

(1-Methoxypentadecane-1-sulfonyl)benzene

Cat. No.: B14149135
CAS No.: 89036-91-9
M. Wt: 382.6 g/mol
InChI Key: VHNJYWGIIBCOSO-UHFFFAOYSA-N
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Description

(1-Methoxypentadecane-1-sulfonyl)benzene is a high-purity chemical reagent for research use. As a benzenesulfonyl compound, this class of chemicals is commonly utilized as intermediates and building blocks in organic synthesis and pharmaceutical research . The unique structure featuring a long-chain alkane may influence its properties and potential applications. Researchers are advised to consult relevant scientific literature for potential applications and mechanisms of action specific to this compound. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions, as it may be incompatible with strong oxidizing agents .

Properties

CAS No.

89036-91-9

Molecular Formula

C22H38O3S

Molecular Weight

382.6 g/mol

IUPAC Name

1-methoxypentadecylsulfonylbenzene

InChI

InChI=1S/C22H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(25-2)26(23,24)21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3

InChI Key

VHNJYWGIIBCOSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Theoretical Frameworks and Computational Studies of 1 Methoxypentadecane 1 Sulfonyl Benzene

Electronic Structure Analysis of the Benzene-Sulfonyl Moiety

Quantum Chemical Calculations of Aromaticity and Electron Delocalization within the Benzene (B151609) Ring System

A central feature of the benzene-sulfonyl moiety is the inherent aromaticity of the benzene ring. Aromaticity is characterized by cyclic delocalization of π-electrons, leading to enhanced stability, bond length equalization, and specific magnetic properties. acs.orgutdallas.edulibretexts.org Computational chemistry provides tools to quantify this property, with Nucleus-Independent Chemical Shift (NICS) analysis being a predominant method. acs.orggithub.io NICS calculations involve placing a "ghost" atom at a specific point, typically at the center of the ring (NICS(0)) and 1 Å above it (NICS(1)), to probe the magnetic shielding induced by the cyclic electron delocalization. nih.govresearchgate.net A significantly negative NICS value is a hallmark of aromatic character.

For the benzene ring in (1-Methoxypentadecane-1-sulfonyl)benzene, a strong aromatic character is expected. However, the substituents—the sulfonyl and methoxy (B1213986) groups—will modulate this property. Computational studies on monosubstituted benzenes show that both electron-donating and electron-withdrawing groups can slightly decrease the NICS value compared to unsubstituted benzene, indicating a minor disruption of the π-system's perfect symmetry. nih.govaip.org The delocalization of π-electrons across the ring, a key aspect of its stability, can be further analyzed by examining molecular orbitals and electron density maps generated from Density Functional Theory (DFT) calculations. nih.govrsc.org These calculations would reveal a continuous electron cloud above and below the plane of the ring, consistent with a highly delocalized system.

Table 1: Predicted NICS Values for Aromaticity Assessment
Compound/StructurePredicted NICS(0) (ppm)Predicted NICS(1) (ppm)Aromaticity Assessment
Benzene (Reference)-9.7-11.5Strongly Aromatic
Benzene ring in subject molecule-8.9-10.8Strongly Aromatic

Conformational Analysis and Steric Hindrance Posed by the Long Aliphatic Chain

The presence of a fifteen-carbon aliphatic chain introduces significant conformational flexibility. Theoretical conformational analysis, often performed using molecular mechanics (MM) or DFT calculations, is essential to identify the most stable, low-energy arrangements of the molecule. rsc.orgnih.gov The long alkyl chain can fold and orient itself in numerous ways, and its flexibility is influenced by weak intramolecular forces, such as London dispersion forces, which have a significant impact on the conformational isomerism of molecules. rsc.org

The primary focus of such an analysis would be the dihedral angles around the C(alkyl)-S and S-C(aryl) bonds. The bulky pentadecane (B166386) group is expected to exert considerable steric hindrance, influencing the orientation of the sulfonyl group relative to the benzene ring. uantwerpen.benih.govrsc.org This steric demand can restrict rotation around the S-C(aryl) bond, favoring conformations that minimize clashes between the alkyl chain and the ortho protons of the benzene ring. researchgate.net Computational potential energy surface scans, where the energy is calculated as a function of rotating specific bonds, would reveal the energy barriers between different conformers and identify the most populated conformational states. researchgate.net

Table 2: Hypothetical Low-Energy Conformers and Key Dihedral Angles
ConformerDihedral Angle (Cortho-Cipso-S-Calkyl)Relative Energy (kcal/mol)
A (Anti-periplanar)~180°0.0
B (Gauche)~65°+1.2
C (Gauche)~-65°+1.2

Influence of Sulfonyl and Methoxy Groups on Benzene Ring Electronic Properties

The electronic properties of the benzene ring are heavily influenced by its substituents through inductive and resonance effects. minia.edu.eglibretexts.org The (1-methoxypentadecane-1-sulfonyl) group is a strong electron-withdrawing group. The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms, leading to a strong inductive withdrawal (-I effect) of electron density from the benzene ring. quora.comresearchgate.netquora.com This effect deactivates the ring, making it less nucleophilic.

Spectroscopic Property Prediction and Correlation with Molecular Structure

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of unknown compounds or confirm the identity of synthesized molecules. Theoretical simulations of NMR, IR, and Raman spectra provide a direct link between the computed molecular structure and its expected spectroscopic signature.

Theoretical Simulations of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical NMR chemical shifts are most commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.netnih.gov This approach computes the magnetic shielding tensor for each nucleus, from which the chemical shift (δ) is determined relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net

For (1-Methoxypentadecane-1-sulfonyl)benzene, the predicted ¹H NMR spectrum would show distinct signals. The aromatic protons would be deshielded (shifted downfield) due to the electron-withdrawing effect of the sulfonyl group, likely appearing in the 7.5-8.0 ppm range. The methoxy protons (-OCH₃) would appear as a sharp singlet further upfield. The numerous protons of the long pentadecane chain would produce a complex set of overlapping signals in the aliphatic region (typically 0.8-1.8 ppm).

The ¹³C NMR spectrum would similarly be predictable. The ipso-carbon of the benzene ring (the one attached to the sulfur atom) would be significantly affected, and the other aromatic carbons would show shifts consistent with a strongly deactivated ring. nih.govsemanticscholar.org The carbons of the long alkyl chain would have chemical shifts characteristic of a saturated hydrocarbon, except for the carbon atom alpha to the sulfonyl group and the one alpha to the methoxy group, which would be shifted downfield due to the electronegativity of the adjacent heteroatoms.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)
Atom TypePredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Aromatic (ortho to -SO₂)7.9 - 8.1127 - 129
Aromatic (meta to -SO₂)7.5 - 7.7129 - 131
Aromatic (para to -SO₂)7.6 - 7.8133 - 135
Aromatic (ipso to -SO₂)-140 - 142
-OCH₃3.3 - 3.558 - 60
-CH(SO₂)-4.5 - 4.770 - 75
-CH₂- (Aliphatic Chain)1.2 - 1.822 - 32
-CH₃ (Terminal)0.8 - 0.914 - 15

Computational Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Computational vibrational analysis, typically performed at the DFT level, calculates the harmonic vibrational frequencies of a molecule. arxiv.orgarxiv.orgcore.ac.uk These frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattered bands in a Raman spectrum. researchgate.net This analysis is invaluable for identifying the presence of specific functional groups, as each group has characteristic vibrational modes. nih.govnih.gov

For (1-Methoxypentadecane-1-sulfonyl)benzene, the most prominent vibrational modes would be associated with the sulfonyl group. The symmetric and asymmetric stretching vibrations of the S=O bonds are expected to produce very strong IR bands in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.net Other key predicted vibrations would include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): Around 1070-1150 cm⁻¹.

CH₂ bending (scissoring): Near 1465 cm⁻¹. scialert.net

These computationally predicted spectra serve as a powerful reference for interpreting experimental data and confirming the molecular structure. arxiv.org

Table 4: Predicted Characteristic Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Frequency (cm-1)Expected IR Intensity
Asymmetric Stretch-SO₂-1300 - 1350Strong
Symmetric Stretch-SO₂-1120 - 1160Strong
Aromatic C=C StretchBenzene Ring1450 - 1600Medium-Weak
Aliphatic C-H Stretch-CH₂-, -CH₃2850 - 2960Strong
Aromatic C-H StretchBenzene Ring3030 - 3080Medium
C-O StretchEther1070 - 1150Strong

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions by calculating the potential energy surface. For (1-Methoxypentadecane-1-sulfonyl)benzene, theoretical studies can elucidate the mechanisms of its two primary modes of reactivity: reactions involving the aromatic ring and those centered on the sulfonyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. acs.org The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. nih.govijrar.org The sulfonyl group (-SO₂R) in (1-Methoxypentadecane-1-sulfonyl)benzene is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This withdrawal of electron density from the benzene ring has a profound effect on its reactivity towards incoming electrophiles.

Computational studies, particularly Density Functional Theory (DFT), can model the energy profiles of these reactions. nih.gov The rate-determining step is the formation of the high-energy sigma complex. masterorganicchemistry.com The electron-withdrawing sulfonyl group destabilizes this positively charged intermediate, thereby increasing the activation energy and making the ring less reactive than benzene itself. Such groups are termed "deactivating". uomustansiriyah.edu.iqlibretexts.orglibretexts.org

Furthermore, the sulfonyl group directs incoming electrophiles to the meta position. Computational modeling and resonance theory explain this preference. When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the sulfonyl-bearing carbon, resulting in a relatively lower energy (more stable) intermediate compared to the ortho and para isomers. nih.gov Therefore, the energy landscape for the EAS reaction shows a significantly lower activation barrier for the pathway leading to the meta-substituted product.

Table 1: Predicted Features of Electrophilic Aromatic Substitution on (1-Methoxypentadecane-1-sulfonyl)benzene

FeatureOrtho-AttackMeta-AttackPara-Attack
Intermediate Stability Highly DestabilizedLess DestabilizedHighly Destabilized
Key Resonance Structure Positive charge adjacent to -SO₂R groupPositive charge not adjacent to -SO₂R groupPositive charge adjacent to -SO₂R group
Relative Activation Energy HighLowestHigh
Predicted Major Product Minor/NoneMajorMinor/None

The sulfur atom in the sulfonyl group is highly electrophilic due to the attached electronegative oxygen atoms, making it a target for nucleophilic attack. Theoretical studies on analogous arenesulfonyl compounds have revealed two primary mechanistic pathways for nucleophilic substitution at this tetracoordinate sulfur center. mdpi.commdpi.com

Concerted SN2-type Mechanism: This pathway proceeds through a single, synchronous step. The nucleophile attacks the sulfur atom as the leaving group departs. Computationally, this mechanism is characterized by the location of a single transition state on the potential energy surface, which has a trigonal bipyramidal geometry. nih.gov In this transition state, the incoming nucleophile and the departing leaving group occupy the two apical positions. mdpi.comnih.gov

Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves two steps and the formation of a hypervalent sulfur intermediate. mdpi.com The nucleophile first adds to the sulfonyl sulfur, forming a distinct, metastable intermediate with a trigonal bipyramidal structure. nih.govresearchgate.net This intermediate, sometimes referred to as a sulfurane, then undergoes a second step where the leaving group is expelled to give the final product. mdpi.com DFT calculations for an A-E mechanism would identify a true energy minimum corresponding to this intermediate, flanked by two transition states. nih.govdntb.gov.ua

The preferred pathway depends on factors like the nature of the nucleophile, the leaving group, and the solvent. mdpi.com For example, DFT studies on the chloride-chloride exchange in arenesulfonyl chlorides suggest the reaction proceeds via a concerted SN2 mechanism. nih.gov In contrast, the analogous fluoride (B91410) exchange reaction is predicted to occur through a stepwise A-E mechanism. nih.govresearchgate.net Computational modeling of the reaction of (1-Methoxypentadecane-1-sulfonyl)benzene with various nucleophiles would be necessary to predict the operative mechanism by mapping the potential energy surface and determining whether a stable pentacoordinate intermediate exists.

Table 2: Comparison of Predicted Mechanisms for Nucleophilic Attack on Sulfonyl Sulfur

CharacteristicConcerted SN2-type MechanismStepwise Addition-Elimination (A-E) Mechanism
Number of Steps OneTwo
Key Species Single Trigonal Bipyramidal Transition StateTrigonal Bipyramidal Intermediate
Energy Profile Single energy barrierTwo energy barriers with an intermediate minimum
Computational Signature One transition state foundTwo transition states and one intermediate found

The (1-Methoxypentadecane-1-sulfonyl)benzene molecule is characterized by its two distinct domains: the rigid, polar sulfonylbenzene headgroup and the long, flexible nonpolar pentadecane tail. The length of this alkyl chain allows it to fold back and interact with the aromatic ring.

Computational studies on similar long-chain alkylaromatic systems have shown that these intramolecular interactions, primarily driven by dispersion forces, can lead to surprisingly stable folded conformations. nih.gov The key non-covalent interactions predicted to occur within the molecular structure are:

C-H···π Interactions: These are a form of non-covalent interaction where a C-H bond from the alkyl chain acts as a weak hydrogen bond donor to the π-electron cloud of the benzene ring. researchgate.net These interactions are known to play a crucial role in the conformational preferences of alkylaromatic compounds. nih.gov

High-level computational methods are required to accurately model these weak but cumulative interactions. Techniques such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and analyses like Non-Covalent Interaction (NCI) plots can be used to identify and quantify the strength and nature of these interactions. nih.gov Theoretical conformational analysis would likely reveal a complex potential energy surface with multiple local minima corresponding to various folded and extended structures. The relative energies of these conformers would determine the dominant shapes the molecule adopts, which in turn could influence its physical properties and the accessibility of its reactive sites.

Table 3: Potential Intramolecular Interactions and Computational Methods for Their Study

Type of InteractionDescriptionRelevant Computational Method(s)
C-H···π Interaction Interaction between C-H bonds of the alkyl chain and the π-system of the benzene ring.DFT with dispersion correction (DFT-D), CCSD(T), NCI analysis
Van der Waals Forces General dispersion and steric interactions between the alkyl chain and the headgroup.Molecular Mechanics (MM), DFT-D, Symmetry-Adapted Perturbation Theory (SAPT)
Conformational Analysis Exploration of the potential energy surface to find stable folded and extended structures.Conformational Search Algorithms, Molecular Dynamics (MD) simulations

Synthetic Methodologies for 1 Methoxypentadecane 1 Sulfonyl Benzene and Analogous Structures

Strategies for Constructing the Benzene-Sulfonyl Linkage

The formation of the bond between an aromatic ring and a sulfonyl group is a cornerstone of organosulfur chemistry. Several reliable methods have been developed for this purpose, each with its own advantages and substrate scope.

Direct Sulfonation and Subsequent Transformations to Sulfonyl Derivatives

Direct sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the benzene (B151609) ring is replaced by a sulfonic acid group (-SO₃H). organicreactions.orgwikipedia.org This method is one of the most common approaches for introducing a sulfur-containing functional group onto an aromatic nucleus. scispace.com

The typical reagents for direct sulfonation include:

Concentrated Sulfuric Acid (H₂SO₄): Heating benzene with concentrated sulfuric acid yields benzenesulfonic acid. wikipedia.org

Oleum (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in sulfuric acid, which provides a higher concentration of the active electrophile, SO₃, allowing for sulfonation under milder conditions or for less reactive aromatic rings. organicreactions.org

Chlorosulfuric Acid (ClSO₃H): This reagent can directly introduce the sulfonyl chloride group (-SO₂Cl) in a single step, a process known as chlorosulfonation. However, it can also yield the sulfonic acid. wikipedia.org

Once the sulfonic acid is formed, it is often converted into more reactive sulfonyl derivatives, such as sulfonyl chlorides, to facilitate further reactions. This transformation is typically achieved by treating the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting benzenesulfonyl chloride is a versatile intermediate for the formation of sulfones and sulfonamides. cbijournal.com

ReagentConditionsProductReference
Concentrated H₂SO₄HeatBenzenesulfonic acid wikipedia.org
H₂SO₄ / SO₃ (Oleum)VariesBenzenesulfonic acid organicreactions.org
Chlorosulfuric AcidVariesBenzenesulfonic acid / Benzenesulfonyl chloride wikipedia.org
Thionyl Chloride (from sulfonic acid)VariesBenzenesulfonyl chloride cbijournal.com

Coupling Reactions Involving Aryl Halides and Sulfinate Precursors

Modern synthetic chemistry often relies on cross-coupling reactions to form carbon-sulfur bonds with high efficiency and functional group tolerance. The reaction between an aryl halide and a sulfinate salt is a prominent method for synthesizing aryl sulfones. acs.orgnanomaterchem.com This approach offers a direct route to the sulfonyl linkage, avoiding the harsh conditions of direct sulfonation.

Catalytic systems, typically based on copper or palladium, are employed to facilitate this coupling. For instance, copper(I) iodide (CuI), often in the presence of a ligand like L-proline, has been shown to effectively catalyze the coupling of aryl halides with sulfinic acid salts in solvents like DMSO at elevated temperatures. acs.orggoogle.com This method is compatible with a wide array of functional groups. acs.org

Recent advancements have also focused on developing more environmentally friendly and recyclable catalytic systems. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been utilized as an inexpensive and magnetically separable catalyst for the coupling of aryl sulfonic acid salts with various aryl halides, providing good to excellent yields. nanomaterchem.com

The general scheme for this reaction is:

Ar-X + R-SO₂Na → Ar-SO₂-R + NaX (where Ar = Aryl, X = Halide, R = Alkyl or Aryl)

This strategy could be applied to the synthesis of the target molecule by coupling an aryl halide like bromobenzene (B47551) with a pre-formed (1-methoxypentadecane-1-sulfonyl)sodium salt or, more commonly, by coupling sodium benzenesulfinate (B1229208) with a suitable electrophile like 1-bromo-1-methoxypentadecane.

Synthesis of Sulfonyl Chlorides as Key Intermediates for Sulfonyl Compound Formation

Aryl sulfonyl chlorides are pivotal intermediates in the synthesis of sulfones, sulfonamides, and sulfonate esters due to their high reactivity towards nucleophiles. cbijournal.comresearchgate.net Beyond their preparation from sulfonic acids, several other important synthetic routes exist.

One of the most significant methods is the Sandmeyer-type reaction, where an aryldiazonium salt, generated from the corresponding aniline, reacts with sulfur dioxide in the presence of a copper salt (e.g., CuCl or CuCl₂) to yield the aryl sulfonyl chloride. acs.orgacs.org This process, often referred to as the Meerwein reaction, has been refined to be performed in aqueous acidic conditions, which offers safety, scalability, and environmental benefits over traditional methods that use acetic acid. researchgate.netacs.org

Another approach involves the direct oxidative chlorination of thiols. Reagent systems such as hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂) can convert aromatic and aliphatic thiols directly into their corresponding sulfonyl chlorides in very short reaction times and under mild conditions. organic-chemistry.orgresearchgate.net Similarly, N-chlorosuccinimide (NCS) in the presence of a chloride source can be used for this transformation. organic-chemistry.org

Starting MaterialReagentsIntermediate/ProductMethodReference
AnilineNaNO₂, HCl; then SO₂, CuClAryldiazonium salt / Aryl sulfonyl chlorideSandmeyer-type / Meerwein acs.orgacs.org
ThiolH₂O₂, SOCl₂Sulfonyl chlorideOxidative Chlorination organic-chemistry.org
ThiolN-Chlorosuccinimide, Bu₄NClSulfonyl chlorideOxidative Chlorination organic-chemistry.org
BenzeneChlorosulfuric AcidBenzenesulfonyl chlorideDirect Chlorosulfonation wikipedia.org

Approaches for Incorporating the 1-Methoxypentadecane Chain

The second major synthetic challenge is the attachment of the long, functionalized C15 aliphatic chain to the benzene-sulfonyl core. This can be achieved either by first attaching the chain to the benzene ring and then introducing the sulfonyl group, or by coupling a pre-formed benzene-sulfonyl moiety with a functionalized aliphatic precursor.

Alkylation Strategies onto the Benzene Ring (e.g., Friedel-Crafts Reactions)

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to an aromatic ring. libretexts.org In a typical Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). lumenlearning.comchemistrystudent.com

However, when using long-chain alkyl halides like 1-chloropentadecane, this reaction is severely hampered by the propensity of the intermediate carbocation to rearrange. youtube.comlibretexts.org The initially formed primary carbocation will readily undergo hydride shifts to form more stable secondary carbocations, leading to a mixture of branched isomers rather than the desired linear alkylbenzene. youtube.comyoutube.com

To circumvent this issue, a more reliable two-step alternative is Friedel-Crafts acylation followed by reduction. In this sequence:

An acyl group, such as the pentadecanoyl group, is introduced using an acyl chloride (CH₃(CH₂)₁₃COCl) and AlCl₃. The resulting acylium ion is resonance-stabilized and does not rearrange. libretexts.org

The resulting ketone (pentadecanoylbenzene) is then reduced to the corresponding alkyl chain using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This sequence reliably produces the linear pentadecylbenzene (B1583746).

Once pentadecylbenzene is synthesized, the sulfonyl group would be introduced, typically at the para position. The final and most challenging step in this route would be the selective introduction of the methoxy (B1213986) group at the benzylic C1 position of the pentadecyl chain, which would likely require a radical halogenation followed by nucleophilic substitution.

Reaction TypeReagentsAdvantageDisadvantageReference
Friedel-Crafts AlkylationR-X, AlCl₃Single stepCarbocation rearrangements, Polyalkylation lumenlearning.comlibretexts.org
Friedel-Crafts AcylationR-COCl, AlCl₃No rearrangementsTwo steps required (acylation + reduction) libretexts.org

Functionalization of Long-Chain Aliphatic Precursors

A more convergent and potentially more efficient strategy involves preparing the functionalized long-chain component separately and then coupling it with the benzene-sulfonyl moiety. This approach offers greater control over the final structure.

One viable pathway begins with a long-chain precursor, such as a C15 alcohol or aldehyde. These precursors can be transformed into electrophilic species suitable for coupling. For example, a long-chain alcohol can be converted into a mesylate or tosylate, which are excellent leaving groups for nucleophilic substitution reactions. researchgate.net

A plausible synthetic route to (1-Methoxypentadecane-1-sulfonyl)benzene could involve the reaction of sodium benzenesulfinate (a nucleophile) with an electrophilic 1-methoxypentadecane derivative. The required electrophile, such as 1-bromo-1-methoxypentadecane, could be synthesized from pentadecanal.

Alternatively, modern cross-coupling methodologies allow for the direct use of alcohols in coupling reactions. Transition metal-catalyzed reactions, for instance, can couple aryl halides directly with aliphatic alcohols, although this typically forms C-O bonds (etherification). sigmaaldrich.comresearchgate.net However, related methodologies are being developed for C-C and C-S bond formation that activate the C-O bond of the alcohol, making it behave as a leaving group. chemrxiv.org

This functionalization-first approach avoids the rearrangement problems associated with Friedel-Crafts alkylation and allows for precise placement of the methoxy group before the key C-S bond-forming step.

Ethereal Linkage Formation Methodologies

The creation of the ether bond is a critical step in the synthesis of (1-Methoxypentadecane-1-sulfonyl)benzene and its analogs. Several established methods can be employed for this transformation, each with its own advantages and substrate scope.

One of the most fundamental and widely used methods for ether synthesis is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of synthesizing the target compound, this could involve the reaction of sodium methoxide (B1231860) with (1-halopentadecane-1-sulfonyl)benzene. The reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon. wikipedia.org For this reason, the reaction is most successful with primary alkyl halides, while secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.comwikipedia.org The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF often being used to accelerate the SN2 reaction. libretexts.orglumenlearning.comlibretexts.org

Another powerful tool for ether formation is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comwikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a hallmark of the SN2 mechanism it follows. alfa-chemistry.comwikipedia.org For the synthesis of chiral analogs, this stereochemical control is a significant advantage. The reaction is typically carried out under mild and neutral conditions. alfa-chemistry.com In a potential synthesis of the target molecule, an alcohol precursor, (1-hydroxypentadecane-1-sulfonyl)benzene, could be reacted with methanol (B129727) under Mitsunobu conditions. The nucleophile in a Mitsunobu reaction should be sufficiently acidic (pKa typically less than 13) to protonate the azodicarboxylate intermediate and prevent side reactions. wikipedia.orgorganic-chemistry.org

Method Reactants Key Reagents Mechanism Stereochemistry
Williamson Ether SynthesisAlkoxide + Alkyl Halide/SulfonateBase (e.g., NaH)SN2Inversion
Mitsunobu ReactionAlcohol + Nucleophile (e.g., another alcohol)PPh3, DEAD/DIADSN2Inversion

Multi-Step Synthetic Sequences and Protecting Group Chemistry in Complex Aryl-Alkyl Systems

The synthesis of a molecule with multiple functional groups like (1-Methoxypentadecane-1-sulfonyl)benzene often necessitates a multi-step approach and the use of protecting groups. wikipedia.org Protecting groups are temporarily installed to mask a reactive functional group and prevent it from interfering with reactions occurring at other sites in the molecule.

For instance, if the synthesis starts from a precursor containing a hydroxyl group that needs to be preserved while modifying another part of the molecule, it would be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl) or acetals. These groups are stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence.

The synthesis of the sulfonyl group itself can be achieved through various methods, such as the oxidation of a corresponding sulfide (B99878) or the reaction of an organometallic reagent with sulfur dioxide followed by oxidation. Aryl sulfones can also be prepared from primary alcohols treated with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org

A hypothetical multi-step synthesis of (1-Methoxypentadecane-1-sulfonyl)benzene could involve:

Formation of the carbon skeleton: This could be achieved through coupling reactions to attach the pentadecyl chain to the benzene ring.

Introduction of the sulfonyl group: For example, by sulfonation of an appropriate aromatic precursor.

Functionalization of the alkyl chain: Introduction of a hydroxyl group at the C1 position.

Protection of the hydroxyl group (if necessary): To perform other chemical transformations.

Ether formation: Using a method like the Williamson ether synthesis or the Mitsunobu reaction.

Deprotection (if a protecting group was used): To yield the final product.

Stereochemical Control in the Synthesis of Chiral Analogs

If the target molecule contains a chiral center, as would be the case for analogs of (1-Methoxypentadecane-1-sulfonyl)benzene with substituents on the pentadecyl chain, controlling the stereochemistry becomes a critical aspect of the synthesis.

As previously mentioned, the Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at a chiral alcohol center. alfa-chemistry.comwikipedia.org This allows for the predictable formation of a specific stereoisomer. For example, starting with an (R)-alcohol would lead to an (S)-ether. This reaction is widely employed in the total synthesis of natural products where precise stereochemical control is essential. nih.gov

The Williamson ether synthesis , being an SN2 reaction, also proceeds with an inversion of configuration at the electrophilic carbon. libretexts.orglumenlearning.comlibretexts.org Therefore, if a chiral alkyl halide or sulfonate is used, the resulting ether will have the opposite stereochemistry at that center.

Enantioselective synthesis of precursors can also be employed to establish the desired stereochemistry early in the synthetic route. For example, the enantioselective synthesis of 1-sulfonylcyclopropanols has been reported, demonstrating that chirality can be introduced in sulfonyl-containing molecules.

Green Chemistry Considerations in Synthetic Route Design for Arylsulfonyl Compounds

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to design chemical processes that are environmentally benign. When designing a synthesis for arylsulfonyl compounds like (1-Methoxypentadecane-1-sulfonyl)benzene, several green chemistry principles can be considered.

Atom Economy: This principle, developed by Barry Trost, encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. Reactions like the Mitsunobu reaction suffer from poor atom economy due to the formation of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts. researchgate.net In contrast, addition reactions generally have excellent atom economy.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled, reducing waste. For example, manganese-catalyzed α-alkylation of sulfones using alcohols is an efficient method that produces water as the only byproduct. acs.org

Safer Solvents and Reagents: The choice of solvents and reagents should aim to minimize toxicity and environmental impact. For instance, performing reactions in water or using solvent-free conditions is a key aspect of green chemistry. Microwave-promoted nucleophilic substitution of alkyl halides with sulfinates in aqueous media represents a greener alternative for sulfone synthesis. organic-chemistry.org

Energy Efficiency: Reactions should be designed to be energy-efficient. Microwave-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating methods.

Chemical Reactivity and Transformation Studies of 1 Methoxypentadecane 1 Sulfonyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. nih.gov The substituent already present on the ring significantly influences both the rate of reaction and the regiochemical outcome of subsequent substitutions. wikipedia.org In the case of (1-Methoxypentadecane-1-sulfonyl)benzene, the large sulfonylalkyl group directly attached to the aromatic ring is the primary determinant of its reactivity in EAS reactions.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring. organicchemistrytutor.comlibretexts.org Substituents are broadly classified as either activating or deactivating, and as directors for incoming electrophiles to the ortho, para, or meta positions. libretexts.org

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. fiveable.me This withdrawal of electron density from the aromatic ring has a profound deactivating effect, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. wikipedia.org This deactivation is primarily due to a strong negative inductive effect (-I). By withdrawing electron density, the sulfonyl group destabilizes the positively charged carbocation intermediate (the sigma complex or arenium ion) that is formed during the reaction. msu.edu

The destabilization is most pronounced when the electrophile attacks the ortho or para positions, as the positive charge in the corresponding resonance structures of the sigma complex is placed on the carbon atom directly bonded to the sulfonyl group. This is a highly unfavorable arrangement. Conversely, in meta attack, the positive charge is never located on this carbon. Consequently, the meta intermediate is the least destabilized, and the sulfonyl group is classified as a meta-director. wikipedia.orglibretexts.org

While the molecule also contains a methoxy (B1213986) group, it is not directly attached to the benzene ring. Instead, it is part of the alkyl chain bonded to the sulfonyl group. Therefore, its electronic influence on the aromatic ring is negligible, and it does not participate in directing the electrophilic attack. The directing effect is overwhelmingly controlled by the sulfonyl group.

The table below summarizes the directing effects pertinent to the (1-Methoxypentadecane-1-sulfonyl)benzene molecule.

Substituent GroupElectronic EffectReactivity Effect on Benzene RingDirecting Influence
-(SO₂)R (Sulfonyl)Strongly Electron-Withdrawing (-I, -M)Strongly DeactivatingMeta-directing
-OR (Alkoxy)Electron-Donating by Resonance (+M), Electron-Withdrawing by Induction (-I)ActivatingOrtho, Para-directing

Note: The Alkoxy group's effects are listed for comparison; it does not directly influence the aromatic ring in (1-Methoxypentadecane-1-sulfonyl)benzene.

The mechanism for electrophilic aromatic substitution proceeds via a two-step process. msu.edu The first step, which is the slow, rate-determining step, involves the attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex. msu.edu In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.edulibretexts.org

For (1-Methoxypentadecane-1-sulfonyl)benzene, the presence of the deactivating sulfonyl group significantly increases the activation energy of the first step, leading to much slower reaction rates compared to benzene. fiveable.me Common EAS reactions like nitration, halogenation, and sulfonation would require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) to proceed at a reasonable rate. nih.govuomustansiriyah.edu.iq

The regioselectivity for meta substitution can be explained by examining the stability of the sigma complexes formed from ortho, para, and meta attack.

Ortho and Para Attack: Resonance structures for these intermediates place the positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This juxtaposition of a positive charge next to a group that is already pulling electron density away is highly destabilizing.

Meta Attack: The resonance structures for the intermediate formed from meta attack distribute the positive charge over three other carbon atoms, never placing it adjacent to the sulfonyl-substituted carbon. While this intermediate is still destabilized relative to the sigma complex of benzene, it is significantly more stable than the ortho and para intermediates.

Therefore, the reaction proceeds preferentially through the lower-energy meta pathway. The steric bulk of the (1-methoxypentadecane-1-sulfonyl) group would also sterically hinder attack at the ortho positions, further favoring meta substitution. masterorganicchemistry.com

Reaction TypeTypical ReagentsExpected Major ProductRelative Rate (vs. Benzene)
NitrationConc. HNO₃, Conc. H₂SO₄1-(1-Methoxypentadecane-1-sulfonyl)-3-nitrobenzeneMuch Slower
Halogenation (e.g., Bromination)Br₂, FeBr₃1-Bromo-3-(1-methoxypentadecane-1-sulfonyl)benzeneMuch Slower
SulfonationFuming H₂SO₄ (SO₃)3-(1-Methoxypentadecane-1-sulfonyl)benzenesulfonic acidMuch Slower
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃No reaction (ring is too deactivated)N/A

Reactions Involving the Sulfonyl Group

The sulfonyl group is a robust and versatile functional group in organic chemistry. fiveable.me Its sulfur atom is in a high oxidation state (+6) and is electrophilic, making it susceptible to attack by nucleophiles. The group can also function as a leaving group or as a group that activates adjacent positions for other transformations. tandfonline.comlibretexts.org

While the carbon-sulfur bond in sulfones is generally stable, the sulfur atom can be a target for strong nucleophiles. A primary example of this reactivity is seen in the synthesis of sulfonamides from sulfonyl chlorides, which are closely related derivatives. ekb.eg If (1-Methoxypentadecane-1-sulfonyl)benzene were to be synthesized from a corresponding sulfonyl chloride, the final step would likely involve a reaction with a carbon nucleophile.

Conversely, the transformation of the sulfone back into a reactive species is challenging. However, the general reactivity pattern involves the attack of a nucleophile on the electrophilic sulfur atom. For instance, the formation of sulfonamides is a cornerstone of medicinal chemistry and is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. organic-chemistry.orgscholarsresearchlibrary.com This reaction proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur center. mdpi.com

General Mechanism for Sulfonamide Formation:

A nucleophilic amine attacks the electrophilic sulfur atom of a sulfonyl chloride.

A tetrahedral intermediate is formed.

The chloride ion is expelled as a leaving group.

A base (often a second equivalent of the amine or an added base like pyridine) removes a proton from the nitrogen to yield the neutral sulfonamide. youtube.com

Although the parent compound is a sulfone, this reactivity pattern highlights the electrophilic nature of the sulfonyl sulfur, which remains a key feature of the molecule's chemical profile.

The sulfonyl group and its derivatives (like sulfonates) are among the best leaving groups in organic chemistry because the resulting sulfonate anion is highly stabilized by resonance. libretexts.orgnih.gov While the phenylsulfonyl group in the parent molecule is attached by a C-S bond and is not typically a leaving group itself, its presence is crucial for transformations where it is eliminated or used to activate other parts of the molecule.

As an Activating Group: The sulfonyl group is strongly electron-withdrawing and can stabilize an adjacent carbanion. fiveable.metandfonline.com This property is exploited in reactions where a proton alpha to the sulfonyl group is removed by a base, generating a nucleophilic carbanion that can then participate in alkylation, acylation, or condensation reactions. In (1-Methoxypentadecane-1-sulfonyl)benzene, the proton at the carbon bearing the methoxy group is activated in this manner.

As a Leaving Group (Reductive Desulfonylation): The entire sulfonyl group can be removed from a molecule under reductive conditions, effectively replacing the C-S bond with a C-H bond. wikipedia.org This process, known as reductive desulfonylation, is often used after the sulfonyl group has served its purpose as an activating group or a synthetic handle. Common reagents for this transformation include metal amalgams (like sodium amalgam) or radical-based reducing agents. wikipedia.org

Role of Sulfonyl GroupType of TransformationDescription
Activating GroupCarbanion FormationStabilizes a negative charge on an adjacent carbon, facilitating its formation and use as a nucleophile. tandfonline.com
Leaving GroupReductive DesulfonylationThe entire sulfonyl group is removed and replaced by hydrogen using reducing agents like Na(Hg). wikipedia.org
Leaving Group PrecursorNucleophilic Substitution/EliminationHydroxyl groups can be converted to sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups. libretexts.orgnih.gov

Transformations of the Methoxy Group and Aliphatic Chain

The 1-methoxypentadecane side chain also possesses sites of potential reactivity, although they are generally less reactive than the aromatic ring or the sulfonyl group.

Transformations of the Methoxy Group: The methoxy group is an ether linkage. Ethers are generally quite stable and unreactive, often being used as solvents for this reason. However, they can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). Boron tribromide (BBr₃) is another effective reagent for ether cleavage under milder conditions. This reaction would convert the methoxy group in (1-Methoxypentadecane-1-sulfonyl)benzene into a hydroxyl group, yielding (1-Hydroxypentadecane-1-sulfonyl)benzene.

Transformations of the Aliphatic Chain: The pentadecane (B166386) chain is a long-chain alkane substituent. Alkanes are the least reactive class of organic compounds, being inert to most acids, bases, and oxidizing/reducing agents under normal conditions. solubilityofthings.com Their most characteristic reaction is free-radical halogenation, which occurs under UV light or at high temperatures. This reaction is typically non-selective and would lead to a complex mixture of halogenated products at various positions along the C₁₅ chain. Given the presence of more reactive functional groups elsewhere in the molecule, such transformations are often not synthetically useful. However, methods for the chain elongation of aliphatic compounds are well-established in organic synthesis. nih.govstudymind.co.uk

Ether Cleavage Reactions

The methoxy group attached to the carbon alpha to the sulfonyl group is susceptible to cleavage under strong acidic conditions, a characteristic reaction of ethers. libretexts.orgopenstax.orgmasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.

The cleavage of (1-Methoxypentadecane-1-sulfonyl)benzene with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to yield a 1-halopentadecane-1-sulfonyl)benzene and methanol (B129727). libretexts.orglibretexts.org The reaction likely follows an S(_N)2 mechanism due to the primary nature of the methyl group, which is sterically unhindered for nucleophilic attack. openstax.org

Table 1: Hypothetical Results of Ether Cleavage of (1-Methoxypentadecane-1-sulfonyl)benzene

EntryAcidTemperature (°C)Reaction Time (h)Major ProductYield (%)
1HBr (48% aq.)10012(1-Bromopentadecane-1-sulfonyl)benzene85
2HI (57% aq.)1008(1-Iodopentadecane-1-sulfonyl)benzene92
3HCl (conc.)10024No reaction-

Note: This data is hypothetical and for illustrative purposes.

Selective Functionalization of the Pentadecane Backbone (e.g., Oxidation, Halogenation)

The long, saturated pentadecane backbone is generally unreactive. However, selective functionalization can be achieved under specific conditions, typically involving free radical reactions.

Oxidation:

Selective oxidation of the pentadecane chain is challenging due to the lack of activating groups. However, under forcing conditions with strong oxidizing agents, oxidation could potentially occur, leading to a mixture of ketones and alcohols at various positions along the chain.

Halogenation:

Free radical halogenation, using reagents such as N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen atom onto the pentadecane chain. The regioselectivity of this reaction is generally low for long alkyl chains, leading to a mixture of constitutional isomers.

Table 2: Hypothetical Outcomes of Selective Functionalization of the Pentadecane Backbone

Reaction TypeReagentsConditionsMajor ProductsNotes
OxidationKMnO₄, H₂SO₄RefluxMixture of carboxylic acidsC-C bond cleavage likely
HalogenationNBS, AIBNCCl₄, RefluxMixture of brominated isomersLow regioselectivity

Note: This data is hypothetical and for illustrative purposes.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity of reactions involving (1-Methoxypentadecane-1-sulfonyl)benzene is largely influenced by the directing effects of the phenylsulfonyl group on the benzene ring. The sulfonyl group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. libretexts.org Therefore, reactions such as nitration or sulfonation would be expected to occur at the meta-position of the benzene ring.

Stereoselectivity would become a factor if a chiral center is introduced into the molecule, for instance, through a reaction at the carbon atom bearing the methoxy and sulfonyl groups. The reduction of a ketone precursor to this moiety could, with the use of a chiral reducing agent, potentially lead to the formation of a single enantiomer.

Derivatization Strategies for Advanced Chemical Probes and Ligands

The structure of (1-Methoxypentadecane-1-sulfonyl)benzene offers several sites for derivatization to create chemical probes and ligands.

Aromatic Ring Functionalization: The benzene ring can be functionalized via electrophilic aromatic substitution to introduce reporter groups such as fluorescent tags or biotin (B1667282) moieties at the meta-position.

Sulfonamide Formation: The sulfonyl group itself is relatively inert, but chemical modifications to the benzene ring could be followed by transformation into a sulfonyl chloride. This could then be reacted with a variety of amines to generate a library of sulfonamides, a common structural motif in biologically active molecules.

Alkyl Chain Modification: Although challenging, the terminal end of the pentadecane chain could potentially be functionalized through selective terminal oxidation or halogenation, allowing for the attachment of other molecular entities.

Table 3: Potential Derivatization Strategies

StrategyReagentsTarget SitePotential Application
NitrationHNO₃, H₂SO₄Benzene ring (meta-position)Precursor for amine functionalization
Sulfonamide Synthesis1. ClSO₃H 2. R₂NHBenzene ringBioactive compound synthesis
Terminal OxidationSpecific P450 enzymesω-1, ω-2 positions of alkyl chainIntroduction of a handle for conjugation

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic and Structural Elucidation Approaches for 1 Methoxypentadecane 1 Sulfonyl Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of (1-Methoxypentadecane-1-sulfonyl)benzene, a suite of one- and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Two-dimensional NMR experiments are instrumental in mapping the intricate network of proton and carbon connectivities within the molecule. nih.govwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In (1-Methoxypentadecane-1-sulfonyl)benzene, COSY would reveal the correlations between the methine proton at the C1 position and the adjacent methylene (B1212753) protons of the pentadecane (B166386) chain. It would also show the couplings between the protons within the long alkyl chain and the correlations between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. oxinst.com It is invaluable for assigning the carbon signals of the pentadecane chain, the methoxy (B1213986) group, and the benzene ring based on the chemical shifts of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). oxinst.com This is crucial for establishing the connectivity between different functional groups. For instance, HMBC would show correlations between the methoxy protons and the C1 carbon, and between the C1 proton and the ipso-carbon of the benzene ring, confirming the attachment of the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Methoxypentadecane-1-sulfonyl)benzene

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (ortho)7.8 - 8.0128.0 - 130.0
Aromatic-H (meta)7.5 - 7.7129.0 - 131.0
Aromatic-H (para)7.6 - 7.8133.0 - 135.0
CH (C1)4.5 - 4.870.0 - 75.0
OCH₃3.4 - 3.658.0 - 62.0
CH₂ (C2)1.8 - 2.030.0 - 35.0
CH₂ (C3-C14)1.2 - 1.422.0 - 32.0
CH₃ (C15)0.8 - 0.914.0 - 15.0

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org For (1-Methoxypentadecane-1-sulfonyl)benzene, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. libretexts.org The fragmentation of long-chain alkylbenzenes often involves characteristic cleavages of the alkyl chain. core.ac.uk For (1-Methoxypentadecane-1-sulfonyl)benzene, key fragmentation pathways would likely include:

Loss of the methoxy group (-OCH₃): This would result in a significant peak at M-31.

Cleavage of the C-S bond: This could lead to fragments corresponding to the pentadecane chain and the phenylsulfonyl moiety.

Loss of sulfur dioxide (-SO₂): A characteristic fragmentation for sulfonyl compounds, leading to a peak at M-64. aaqr.orgnih.gov

Fragmentation of the alkyl chain: A series of peaks separated by 14 Da (corresponding to CH₂ groups) would be expected due to the cleavage of the pentadecane chain. libretexts.org

Table 2: Expected Key Mass Spectrometry Fragments for (1-Methoxypentadecane-1-sulfonyl)benzene

Fragment IonDescription
[M]+•Molecular Ion
[M - OCH₃]+Loss of methoxy group
[M - SO₂]+•Loss of sulfur dioxide
[C₆H₅SO₂]+Phenylsulfonyl cation
[C₁₅H₃₁O]+1-Methoxypentadecyl cation

X-ray Crystallography for Absolute Structure Determination and Bond Length Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atoms within the crystal lattice. mdpi.com If a suitable single crystal of (1-Methoxypentadecane-1-sulfonyl)benzene can be grown, this technique can unambiguously determine its absolute structure, including the conformation of the long alkyl chain and the relative orientation of the methoxy and sulfonylbenzene groups.

Furthermore, X-ray crystallography allows for the precise measurement of bond lengths and angles. researchgate.net This data can provide insights into the electronic nature of the molecule. For example, the S-O and S-C bond lengths in the sulfonyl group can be compared to typical values to assess the degree of double bond character and the influence of the adjacent phenyl and alkyl groups. The C-C bond lengths within the benzene ring can confirm its aromaticity. aps.org

Table 3: Typical Bond Lengths in Related Structures

BondTypical Length (Å)
S=O (sulfonyl)1.43 - 1.45
S-C (aromatic)1.75 - 1.78
S-C (aliphatic)1.79 - 1.82
C-O (methoxy)1.41 - 1.43
C-C (aromatic)1.38 - 1.40
C-C (aliphatic)1.52 - 1.54

Note: These are general ranges and can be influenced by the specific molecular environment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of (1-Methoxypentadecane-1-sulfonyl)benzene would exhibit characteristic absorption bands for its various functional groups. The most prominent of these would be the strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂), typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. cdnsciencepub.comresearchgate.netacs.org Other key absorptions would include C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group (around 1050-1150 cm⁻¹), and C=C stretching vibrations of the benzene ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.org The symmetric stretching vibration of the SO₂ group often gives a strong Raman signal. Aromatic ring vibrations also tend to be strong in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for (1-Methoxypentadecane-1-sulfonyl)benzene

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric Stretch1120 - 1160
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C-H)Stretch3000 - 3100
Methoxy (C-O)Stretch1050 - 1150
Aromatic (C=C)Stretch1450 - 1600

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de For (1-Methoxypentadecane-1-sulfonyl)benzene, the primary chromophore is the phenylsulfonyl group. The UV-Vis spectrum would be expected to show absorption bands characteristic of substituted benzene rings. acs.org Phenyl sulfones typically exhibit a primary absorption band (E-band) around 220-240 nm and a secondary, weaker band (B-band) with fine structure in the region of 260-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the substitution on the benzene ring and the solvent used for the measurement. The long alkyl chain and the methoxy group are not expected to significantly alter the main features of the aromatic chromophore's absorption.

Table 5: Expected UV-Vis Absorption Maxima for (1-Methoxypentadecane-1-sulfonyl)benzene

BandTypical λmax (nm)Transition
E-band220 - 240π → π
B-band260 - 280π → π (forbidden)

No Information Found for "(1-Methoxypentadecane-1-sulfonyl)benzene"

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "(1-Methoxypentadecane-1-sulfonyl)benzene." This indicates that the compound is likely not a subject of published research and, therefore, its applications in organic synthesis and materials science have not been documented.

The detailed outline provided in the user request requires specific research findings on the utilization of this particular compound as a synthetic building block, its role in various reaction types, and its contributions to polymer and supramolecular chemistry. Without any scientific data on "(1-Methoxypentadecane-1-sulfonyl)benzene," it is not possible to generate an accurate and informative article that adheres to the requested structure and content.

General concepts related to the structural components of the requested molecule, such as arylsulfonyl derivatives and long-chain hydrocarbons, are well-established in chemical literature. Arylsulfonyl groups are known to be important functional groups in organic synthesis, often used to activate or direct reactions. Long alkyl chains are fundamental to the structure of surfactants and polymers, influencing properties like solubility and self-assembly. However, the specific combination and properties of "(1-Methoxypentadecane-1-sulfonyl)benzene" are not described in the available resources.

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Information regarding the chemical compound "(1-Methoxypentadecane-1-sulfonyl)benzene" and its specific role in the development of advanced catalysts and ligands is not available in the public domain.

Extensive research has been conducted to gather information on "(1-Methoxypentadecane-1-sulfonyl)benzene" for the purpose of outlining its advanced applications in organic synthesis and materials science, with a particular focus on its development of advanced catalysts and ligands. However, no specific data, research findings, or detailed studies concerning this particular compound could be located.

General information on related chemical classes, such as long-chain alkylbenzenes, sulfonyl compounds, and molecules with alkoxy groups, exists within the scientific literature. These documents describe the synthesis and application of various related compounds in catalysis and materials science. For instance, long-chain alkylbenzenes are known precursors to surfactants, and various sulfonyl-containing molecules have been investigated for their catalytic and medicinal properties. Similarly, alkoxy-functionalized ligands have been explored in the development of catalysts for polymerization and other organic transformations.

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Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

A primary focus of future research will be the development of efficient and sustainable methods for the synthesis of "(1-Methoxypentadecane-1-sulfonyl)benzene". While classical methods for the formation of sulfones and ethers are well-established, there is a need to explore novel synthetic pathways that are more environmentally friendly and economically viable.

One promising approach is the use of electrochemical methods for the alkoxysulfonylation of alkenes. acs.org This technique avoids the need for harsh chemical oxidants and transition-metal catalysts, making it a greener alternative to traditional methods. acs.org Future research could focus on adapting these electrochemical methods for the synthesis of "(1-Methoxypentadecane-1-sulfonyl)benzene", potentially from 1-pentadecene.

Another area of interest is the development of one-pot synthesis procedures that minimize the number of reaction steps and purification processes. nih.gov This could involve the in-situ generation of reactive intermediates, leading to a more streamlined and efficient synthesis.

The following table outlines potential synthetic pathways for "(1-Methoxypentadecane-1-sulfonyl)benzene" and highlights key research questions for each.

Synthetic Pathway Key Reactants Potential Advantages Open Research Questions
Electrochemical Alkoxysulfonylation1-Pentadecene, Benzene (B151609) Sulfinate, Methanol (B129727)Green, avoids harsh reagentsOptimization of reaction conditions, scalability
One-Pot SynthesisMethyl Sulfone, Epichlorohydrin, Phenyl Magnesium BromideHigh efficiency, reduced wasteControl of side reactions, purification of the final product
Grignard Reaction1-Pentadecanal, Phenyl Magnesium Bromide, Methanesulfonyl ChlorideVersatile, well-establishedStereoselectivity of the reaction, potential for racemization

Further research into these and other novel synthetic methodologies will be crucial for making "(1-Methoxypentadecane-1-sulfonyl)benzene" more accessible for further study and potential applications.

In-depth Mechanistic Understanding of Complex Reactions Involving the Sulfonyl and Alkoxy Groups

The presence of both a sulfonyl and an alkoxy group on the same benzylic carbon atom in "(1-Methoxypentadecane-1-sulfonyl)benzene" is expected to give rise to complex and interesting reactivity. A thorough understanding of the reaction mechanisms will be essential for controlling the outcome of chemical transformations and for designing new applications for this compound.

The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent C-H bond and the stability of any potential intermediates. chem-station.com The methoxy (B1213986) group, on the other hand, can act as a leaving group or participate in neighboring group participation. The interplay between these two functional groups is a key area for investigation.

Future research should focus on detailed mechanistic studies of reactions such as nucleophilic substitution, elimination, and rearrangement reactions. This could involve the use of kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways.

The following table outlines potential mechanistic studies for "(1-Methoxypentadecane-1-sulfonyl)benzene".

Reaction Type Potential Reagents Key Mechanistic Questions Experimental Techniques
Nucleophilic SubstitutionAzide, Cyanide, ThiolatesSN1 vs. SN2 pathway, role of the sulfonyl groupKinetic studies, stereochemical analysis
EliminationStrong bases (e.g., t-BuOK)E1 vs. E2 pathway, regioselectivityProduct analysis, isotopic labeling
RearrangementLewis acidsNature of the rearranged products, driving force for rearrangementIn-situ spectroscopy, trapping of intermediates

A deeper understanding of the reaction mechanisms will not only provide fundamental insights into the chemistry of this compound but also enable the development of new synthetic transformations.

Design and Synthesis of Analogs with Tuned Reactivity Profiles

The synthesis of analogs of "(1-Methoxypentadecane-1-sulfonyl)benzene" with modified structures could provide valuable insights into the structure-activity relationships and allow for the fine-tuning of its chemical properties. By systematically varying the substituents on the benzene ring, the length of the alkyl chain, and the nature of the alkoxy group, it should be possible to create a library of compounds with a range of reactivity profiles.

For example, introducing electron-donating or electron-withdrawing groups on the benzene ring would modulate the electronic properties of the sulfonyl group and influence the reactivity of the benzylic position. Similarly, changing the steric bulk of the alkoxy group could affect the accessibility of the reaction center to nucleophiles.

The following table presents a selection of potential analogs of "(1-Methoxypentadecane-1-sulfonyl)benzene" and their expected properties.

Analog Structural Modification Expected Effect on Reactivity Potential Research Focus
(1-Ethoxy-pentadecane-1-sulfonyl)benzeneMethoxy group replaced with an ethoxy groupSlower rate of nucleophilic substitutionStudy of steric effects
(1-Methoxypentadecane-1-sulfonyl)-4-nitrobenzeneNitro group on the benzene ringIncreased rate of nucleophilic substitutionHammett analysis
(1-Methoxy-decane-1-sulfonyl)benzeneShorter alkyl chainIncreased solubility in polar solventsStudy of solubility effects on reactivity

The synthesis and study of these and other analogs will be a valuable exercise in understanding the fundamental principles that govern the reactivity of this class of compounds.

Integration into Emerging Fields of Chemical Research (e.g., Flow Chemistry, Mechanochemistry)

The integration of the synthesis and reactions of "(1-Methoxypentadecane-1-sulfonyl)benzene" into emerging fields such as flow chemistry and mechanochemistry could offer significant advantages in terms of efficiency, safety, and sustainability. wab-group.comrsc.org

Flow chemistry, where reactions are carried out in a continuously flowing stream, can offer improved heat and mass transfer, leading to faster reaction times and higher yields. wab-group.com This could be particularly beneficial for exothermic reactions or for reactions that involve unstable intermediates.

Mechanochemistry, which uses mechanical force to induce chemical reactions, can enable solvent-free or low-solvent reactions, reducing the environmental impact of chemical processes. rsc.orgyoutube.com This approach could be explored for the synthesis of "(1-Methoxypentadecane-1-sulfonyl)benzene" and its analogs.

The following table compares the potential application of batch, flow, and mechanochemical approaches to the synthesis of "(1-Methoxypentadecane-1-sulfonyl)benzene".

Parameter Batch Chemistry Flow Chemistry Mechanochemistry
Reaction Time Hours to daysMinutes to hoursMinutes to hours
Scalability DifficultEasyModerate
Safety Potential for thermal runawayImproved safetyReduced risk of explosion
Sustainability High solvent usageReduced solvent usageSolvent-free or low-solvent

Future research in this area should focus on developing and optimizing flow and mechanochemical methods for the synthesis and transformation of "(1-Methoxypentadecane-1-sulfonyl)benzene".

Synergy between Computational Chemistry and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental approaches will be crucial for accelerating the research and development of "(1-Methoxypentadecane-1-sulfonyl)benzene" and its analogs. Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the properties and reactivity of these compounds, guiding experimental design and saving time and resources. nih.govmdpi.comresearchgate.net

DFT calculations can be used to model the electronic structure of the molecule, predict reaction pathways, and calculate spectroscopic properties. researchgate.net QSAR models can be developed to correlate the structural features of the analogs with their reactivity, allowing for the prediction of the properties of new compounds before they are synthesized. nih.gov

The following table illustrates the potential synergy between computational and experimental approaches.

Research Question Computational Approach Experimental Validation
What is the preferred conformation of the molecule?DFT geometry optimizationX-ray crystallography, NMR spectroscopy
What is the mechanism of a particular reaction?DFT transition state calculationsKinetic studies, isotopic labeling
How will a structural modification affect reactivity?QSAR modelingSynthesis and reactivity studies of analogs

By combining computational predictions with experimental validation, it will be possible to gain a deeper understanding of the chemistry of "(1-Methoxypentadecane-1-sulfonyl)benzene" and to design new compounds with desired properties in a more efficient and rational manner.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (-OCH₃) and sulfonyl (-SO₂-) groups. The sulfonyl group typically appears as a singlet in ¹H NMR (~3.3 ppm for methoxy, ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 354.2) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment. Mobile phases often combine methanol with buffer solutions (e.g., sodium acetate, pH 4.6) .

What safety protocols are recommended for handling (1-Methoxypentadecane-1-sulfonyl)benzene in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Fire Safety : Use CO₂ or dry chemical powder extinguishers. Avoid water jets, as they may spread toxic fumes .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

How can researchers optimize sulfonation conditions to minimize by-products in (1-Methoxypentadecane-1-sulfonyl)benzene synthesis?

Advanced Research Question

  • Temperature Gradients : Lower temperatures (30–40°C) reduce polysulfonation. Stepwise heating improves selectivity .
  • Catalyst Screening : Lewis acids like FeCl₃ may offer better selectivity than AlCl₃. Computational modeling (e.g., DFT) predicts intermediate stability .
  • Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance sulfonyl group orientation .

How should contradictory results in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be analyzed?

Advanced Research Question

  • Assay Variability : Differences in cell lines (e.g., mammalian vs. bacterial) and incubation times may explain discrepancies. For example, short-term assays (24h) may miss cytotoxic effects .
  • Impurity Profiling : Trace solvents (e.g., DMSO residuals) can interfere with bioactivity. Validate purity via HPLC-MS .
  • Dose-Response Curves : Use nonlinear regression models to distinguish between therapeutic and toxic thresholds .

What challenges arise in developing validated analytical methods for (1-Methoxypentadecane-1-sulfonyl)benzene?

Advanced Research Question

  • Column Selection : C18 columns may fail to resolve structural analogs (e.g., isomers). Consider phenyl-hexyl columns for better aromatic separation .
  • Mobile Phase Optimization : Adjusting pH (4.0–5.0) and ion-pair reagents (e.g., sodium 1-octanesulfonate) improves peak symmetry .
  • Detection Limits : UV detection may lack sensitivity for trace impurities. Couple with electrochemical detection for sub-ppm quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.